3-Bromo-1-methylazepane-2,7-dione
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Overview
Description
3-Bromo-1-methylazepane-2,7-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol This compound belongs to the class of azepane derivatives, characterized by a seven-membered ring containing nitrogen
Preparation Methods
The synthesis of 3-Bromo-1-methylazepane-2,7-dione typically involves the bromination of 1-methylazepane-2,7-dione. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-1-methylazepane-2,7-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form 1-methylazepane-2,7-dione.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-1-methylazepane-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylazepane-2,7-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparison with Similar Compounds
3-Bromo-1-methylazepane-2,7-dione can be compared with other azepane derivatives, such as:
1-Methylazepane-2,7-dione: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-Chloro-1-methylazepane-2,7-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Properties
Molecular Formula |
C7H10BrNO2 |
---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
3-bromo-1-methylazepane-2,7-dione |
InChI |
InChI=1S/C7H10BrNO2/c1-9-6(10)4-2-3-5(8)7(9)11/h5H,2-4H2,1H3 |
InChI Key |
MZVXPOPTOYPDKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCC(C1=O)Br |
Origin of Product |
United States |
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